molecular formula C18H19N3O B12416559 DACA-d6

DACA-d6

Cat. No.: B12416559
M. Wt: 299.4 g/mol
InChI Key: XBGNERSKEKDZDS-WFGJKAKNSA-N
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Description

DACA-d6, also known as deuterated dimethylacetamide, is a deuterium-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the dimethylacetamide molecule, making it useful for various analytical and experimental purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DACA-d6 involves the exchange of hydrogen atoms with deuterium atoms. This is typically achieved by reacting dimethylacetamide with deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where dimethylacetamide and deuterium oxide are mixed and passed through a catalyst bed. The reaction is monitored and controlled to ensure high yields and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

DACA-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form deuterated dimethylacetamide oxide.

    Reduction: Reduction reactions can convert this compound to deuterated dimethylamine.

    Substitution: Nucleophilic substitution reactions can replace the deuterium atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products

    Oxidation: Deuterated dimethylacetamide oxide.

    Reduction: Deuterated dimethylamine.

    Substitution: Various deuterated derivatives depending on the nucleophile used.

Scientific Research Applications

DACA-d6 is widely used in scientific research due to its unique properties. Some applications include:

    Chemistry: Used as a solvent in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.

    Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of pharmaceuticals.

    Industry: Applied in the production of deuterated compounds for various industrial processes.

Mechanism of Action

The mechanism of action of DACA-d6 involves the replacement of hydrogen atoms with deuterium, which affects the compound’s physical and chemical properties. Deuterium has a higher mass than hydrogen, leading to changes in bond strength and reaction kinetics. This isotopic substitution is used to study reaction mechanisms and molecular interactions in detail.

Comparison with Similar Compounds

Similar Compounds

    DMSO-d6 (Deuterated Dimethyl Sulfoxide): Another deuterated solvent used in NMR spectroscopy.

    D2O (Deuterium Oxide): Heavy water used in various analytical and experimental applications.

    Dacarbazine-d6: A deuterated form of the anticancer drug dacarbazine.

Uniqueness

DACA-d6 is unique due to its specific structure and properties, making it particularly useful in studies requiring precise isotopic labeling. Its applications in NMR spectroscopy and metabolic studies set it apart from other deuterated compounds.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2-[bis(trideuteriomethyl)amino]ethyl]acridine-4-carboxamide

InChI

InChI=1S/C18H19N3O/c1-21(2)11-10-19-18(22)15-8-5-7-14-12-13-6-3-4-9-16(13)20-17(14)15/h3-9,12H,10-11H2,1-2H3,(H,19,22)/i1D3,2D3

InChI Key

XBGNERSKEKDZDS-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21

Origin of Product

United States

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